
1,4-Dinitro-2,3-diphenyl-2-butene
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Overview
Description
1,4-Dinitro-2,3-diphenyl-2-butene is an organic compound with the molecular formula C16H14N2O4 It is characterized by the presence of two nitro groups and two phenyl groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dinitro-2,3-diphenyl-2-butene typically involves a multi-step process. One common method includes the nitration of 2,3-diphenyl-2-butene. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Dinitro-2,3-diphenyl-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in alcohol solvents are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields 2,3-diphenyl-2-butene-1,4-diamine .
Scientific Research Applications
1,4-Dinitro-2,3-diphenyl-2-butene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dinitro-2,3-diphenyl-2-butene involves its interaction with molecular targets through its nitro and phenyl groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-2-butene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,3-Diphenyl-2-butene: Similar structure but without the nitro groups, leading to different chemical properties and reactivity.
1,4-Dinitro-2-butene: Similar nitro functionality but lacks the phenyl groups, affecting its overall stability and reactivity.
Uniqueness
1,4-Dinitro-2,3-diphenyl-2-butene is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
94608-59-0 |
---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
[(E)-1,4-dinitro-3-phenylbut-2-en-2-yl]benzene |
InChI |
InChI=1S/C16H14N2O4/c19-17(20)11-15(13-7-3-1-4-8-13)16(12-18(21)22)14-9-5-2-6-10-14/h1-10H,11-12H2/b16-15+ |
InChI Key |
IGEOBDZXZZSNIP-FOCLMDBBSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C[N+](=O)[O-])C2=CC=CC=C2)C[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C[N+](=O)[O-])/C2=CC=CC=C2)/C[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C[N+](=O)[O-])C2=CC=CC=C2)C[N+](=O)[O-] |
Synonyms |
1,4-dinitro-2,3-diphenyl-2-butene DNDPB |
Origin of Product |
United States |
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